
5-Methyl-2,3-dihydro-1H-1,2-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2,3-dihydro-1H-1,2-benzodiazepine: is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. The unique structure of this compound makes it an interesting subject for scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2,3-dihydro-1H-1,2-benzodiazepine typically involves the condensation of o-phenylenediamine with a suitable ketone or aldehyde. One common method is the reaction of o-phenylenediamine with acetone in the presence of a catalyst such as alumina or zirconia . The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, solvent-free conditions and environmentally friendly catalysts are often employed to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2,3-dihydro-1H-1,2-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: 5-Methyl-2,3-dihydro-1H-1,2-benzodiazepine is used as a building block in the synthesis of more complex benzodiazepine derivatives. Its unique structure allows for the exploration of various chemical modifications and the development of new compounds with potential pharmacological activities .
Biology: In biological research, this compound is studied for its interactions with biological targets, such as enzymes and receptors. It serves as a model compound to understand the structure-activity relationships of benzodiazepines .
Medicine: The compound’s potential therapeutic applications include its use as an anxiolytic, sedative, and anticonvulsant agent. Research is ongoing to explore its efficacy and safety in various medical conditions .
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of other benzodiazepine-based drugs. Its chemical properties make it a valuable starting material for drug development .
Mechanism of Action
5-Methyl-2,3-dihydro-1H-1,2-benzodiazepine exerts its effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the brain. It binds to specific sites on the GABA-A receptor, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx, hyperpolarization of neurons, and a reduction in neuronal excitability. The compound’s anxiolytic and sedative effects are primarily mediated through this mechanism .
Comparison with Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Nitrazepam: Another benzodiazepine used for its sedative and hypnotic effects.
Pagoclone: A nonbenzodiazepine with anxiolytic properties but a different chemical structure.
Uniqueness: 5-Methyl-2,3-dihydro-1H-1,2-benzodiazepine is unique due to its specific substitution pattern on the benzodiazepine ring. This structural variation can lead to differences in pharmacological activity and receptor binding affinity compared to other benzodiazepines. Its distinct chemical properties make it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
54507-51-6 |
|---|---|
Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
5-methyl-2,3-dihydro-1H-1,2-benzodiazepine |
InChI |
InChI=1S/C10H12N2/c1-8-6-7-11-12-10-5-3-2-4-9(8)10/h2-6,11-12H,7H2,1H3 |
InChI Key |
HXRWHSZKQOUGNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCNNC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



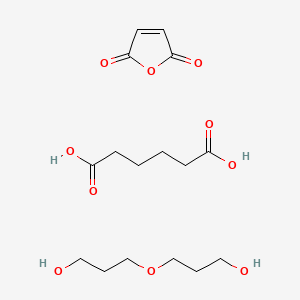
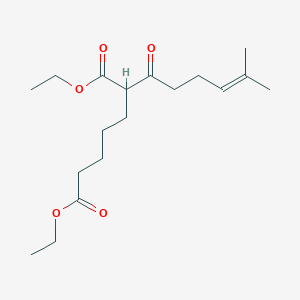

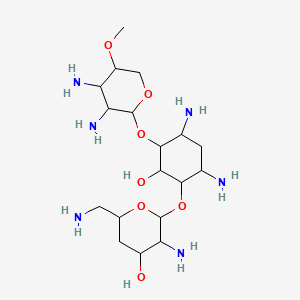
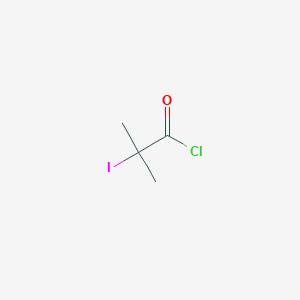
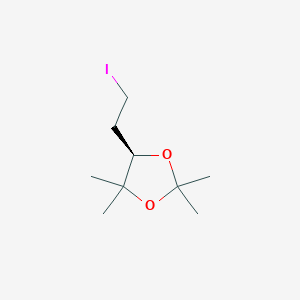

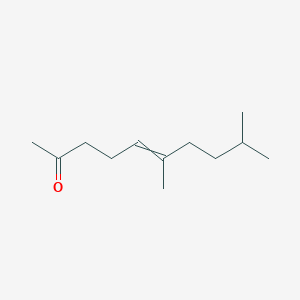
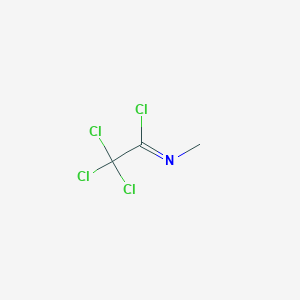
![4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14629652.png)
![2-[2-Hydroxy-4-(morpholin-4-yl)benzoyl]benzoic acid](/img/structure/B14629658.png)
![3-Phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline](/img/structure/B14629665.png)

